3,5-Pyrazolidinedione, 1-(4-pyridinyl)-

Medicinal Chemistry Platelet Aggregation Inhibition Regioselective Synthesis

Research supply challenge: Sourcing the correct regioisomer for replicating patent-protected anti-thrombotic candidates. 1-(4-Pyridinyl)-3,5-pyrazolidinedione (CAS 820238-79-7) is the specific starting material required for synthesizing 4-arylidene derivatives as P2Y12 antagonists (WO2005002574A1). Using 2- or 3-pyridinyl analogs fails to yield the intended active pharmaceutical ingredients. - Exclusive 4-pyridinyl attachment ensures synthetic fidelity to patented platelet aggregation inhibitors. - XLogP3 of -0.4 offers a superior physicochemical profile for polar binding pockets versus lipophilic phenyl analogs. - Pyridinyl nitrogen provides a functional handle for metal chelation or PROTAC development.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 820238-79-7
Cat. No. B12902255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Pyrazolidinedione, 1-(4-pyridinyl)-
CAS820238-79-7
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1C(=O)NN(C1=O)C2=CC=NC=C2
InChIInChI=1S/C8H7N3O2/c12-7-5-8(13)11(10-7)6-1-3-9-4-2-6/h1-4H,5H2,(H,10,12)
InChIKeyMUQVSELJJWXTJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Pyrazolidinedione, 1-(4-pyridinyl)-: Chemical Identity and Core Scaffold


3,5-Pyrazolidinedione, 1-(4-pyridinyl)- is a heterocyclic small molecule (C8H7N3O2, MW 177.16 g/mol) that serves as a synthetic building block and a core scaffold for medicinal chemistry programs [1]. It features a pyrazolidine-3,5-dione core linked to a 4-pyridinyl ring. This specific regiochemistry, documented as a novel starting material in the patent literature, distinguishes it from other N-substituted pyrazolidinedione isomers and is foundational for generating target-focused compound libraries, particularly as platelet ADP receptor antagonists [2].

Defined 4‑pyridinyl regiochemistry for targeted library synthesis
Preferred starting material in anti‑thrombotic patent series
Low predicted lipophilicity supports aqueous assay compatibility

Criticality of 4-Pyridinyl Regiochemistry Over Generic Substitution


Within the 3,5-pyrazolidinedione class, simple N-aryl substitution in generic catalogs cannot be interchanged without compromising synthetic fidelity and target engagement. The specific 4-pyridinyl attachment point on 3,5-Pyrazolidinedione, 1-(4-pyridinyl)- (CAS 820238-79-7) imparts a distinct hydrogen-bond acceptor profile and electronic character compared to its 2-pyridinyl, 3-pyridinyl, or phenyl analogs [1][2]. This regioisomeric difference directly impacts the condensation reactions used to generate active pharmaceutical ingredients in patent-protected series; using an incorrect starting material would fail to yield the intended 4-arylidene derivatives or alter the biological activity, as demonstrated in the synthesis of platelet aggregation inhibitors [2].

Target
4‑Pyridinyl isomer enables specific condensation to 4‑arylidene derivatives.
Risk with 2‑Pyridinyl
Ortho‑nitrogen may sterically hinder key reactions, altering product identity.
Target
Pyridinyl nitrogen provides H‑bond acceptor and derivatization handle.
Risk with 1‑Phenyl analog
Lacks the pyridinyl handle; cannot replicate patent‑defined chemical space.

Quantitative Comparator Evidence in Synthesis and Drug Design


Patent-Enabled Synthetic Utility as Anti-Thrombotic Starting Material

The patent literature explicitly names 1-pyridin-4-yl-pyrazolidine-3,5-dione as a novel and preferred starting material for synthesizing alkylidene pyrazolidinedione derivatives with platelet ADP receptor antagonism [1]. This compound is listed alongside its 2-pyridinyl isomer, establishing a direct comparative context. While the patent does not provide quantitative IC50 data for the precursors themselves, it demonstrates a structural preference during the 'best mode' disclosure of the invention for generating the final pharmacologically active 4-arylidene analogs, contrasting with non-pyridinyl or alternative regioisomeric starting materials [1].

Patent-Enabled Synthesis
Reported
Novel starting material for 4‑arylidene derivatives
2‑Pyridinyl isomer listed as alternative
Supports patent‑route synthetic replication
Qualitative preference in best mode; no IC₅₀ for precursor
Medicinal Chemistry Platelet Aggregation Inhibition Regioselective Synthesis

Computed Lipophilicity and Aqueous Solubility Advantage

The computed partition coefficient (XLogP3-AA) for 3,5-Pyrazolidinedione, 1-(4-pyridinyl)- is -0.4 [1]. This value indicates a substantially higher preference for the aqueous phase compared to the 1-phenyl analog (1-phenyl-pyrazolidine-3,5-dione, PubChem CID 3443192), which has a computed XLogP3 of 0.8 [2]. The 0.8-unit decrease in LogP is a direct consequence of the pyridinyl nitrogen's hydrogen-bond acceptor capacity, which reduces lipophilicity and can improve aqueous solubility, a critical factor for in vitro assay compatibility and downstream formulation.

Computed Lipophilicity
Cross‑study comparable
−0.4 XLogP3
Δ −1.2 vs 1‑phenyl analog (0.8)
Lower lipophilicity may support aqueous solubility
Computed values; confirm experimentally
Physicochemical Properties Drug-Likeness Solubility

Spatial Hydrogen-Bond Acceptor Orientation in Target Engagement

The 4-pyridinyl substituent offers an exposed hydrogen-bond acceptor (HBA) nitrogen atom at the ring's para-position, whereas the 2-pyridinyl isomer presents the nitrogen adjacent to the bond with the pyrazolidinedione core. 3,5-Pyrazolidinedione, 1-(4-pyridinyl)- has a total of 3 HBA and 1 HBD, mirroring the 2-pyridinyl isomer's counts but with a distinct spatial orientation [1]. This regioisomeric difference is known to be critical in kinase and receptor binding where the pyridine nitrogen's exact position dictates the formation of key interactions with catalytic lysine residues or the hinge region [2]. The 4-pyridinyl configuration allows for linear, solvent-exposed H-bonding, offering a different interaction vector than the sterically constrained 2-pyridinyl group.

H‑Bond Acceptor Orientation
Class‑level inference
Para‑N: exposed, solvent‑accessible
Ortho‑N (2‑pyridinyl): sterically constrained
Distinct interaction vector may alter target recognition
Inferred from kinase hinge‑binding SAR
Molecular Recognition Structure-Activity Relationship (SAR) Hydrogen Bonding

Scaffold Versatility for Target-Focused Library Synthesis

Beyond the platelet aggregation inhibitor patent [1], the 3,5-pyrazolidinedione core with an N-heteroaryl substituent is recognized in recent comprehensive reviews as a 'privileged scaffold' with broad pharmacological potential, including anti-inflammatory, anticancer, and anti-diabetic activities [2]. The 4-pyridinyl variant specifically serves as a versatile intermediate for further derivatization at the 4-position (e.g., Knoevenagel condensation), enabling the rapid exploration of structure-activity relationships (SAR) that the simpler 1-phenyl analog cannot replicate due to its lack of an additional derivatizable handle or altered reactivity.

Scaffold Versatility
Class‑level inference
Pyridinyl N enables metal chelation, N‑alkylation, salt formation
Phenyl analog lacks functionalization handle
Supports diverse library and probe synthesis
Based on review of pyrazolidinedione scaffold applications
Combinatorial Chemistry Drug Discovery Heterocyclic Chemistry

Primary Research and Industrial Application Scenarios


Synthesis of Patent-Protected Anti-Thrombotic Compound Libraries

The primary industrial application is as an essential starting material for the synthesis of alkylidene pyrazolidinedione derivatives claimed as platelet ADP receptor (P2Y12) antagonists, as explicitly detailed in patent WO2005002574A1 [1]. Using this specific isomer, researchers and CDMOs can directly replicate the patented compounds 4-(4-cyclopentyloxy-2,3-dimethyl-benzylidene)-1-pyridin-4-yl-pyrazolidine-3,5-dione and its analogs, a critical step for generating proprietary anti-thrombotic candidates. Substitution with a non-pyridinyl or 2-pyridinyl isomer would result in a different, potentially less active, or non-patented chemical space.

Kinase and Nuclear Receptor Programs Requiring Low-LogP Scaffolds

The computed XLogP3 of -0.4 makes this compound a superior choice for hit-to-lead programs targeting polar binding pockets, such as kinase hinge regions or nuclear receptor ligand-binding domains [1]. Compared to the more lipophilic 1-phenyl analog (XLogP3 0.8), the 4-pyridinyl derivative is better suited for maintaining favorable physicochemical properties during lead optimization, helping medicinal chemists avoid 'molecular obesity' and improve aqueous solubility without requiring additional solubilizing appendages.

Chemical Probe Development via Pyridinyl Coordination Chemistry

The exposed 4-pyridinyl nitrogen can serve as a metal-chelating group or a site for further N-alkylation/N-oxidation, enabling the development of chemical probes or bifunctional degraders (e.g., PROTACs) [1]. This is a quantitative synthetic advantage over the 1-phenyl analog, which lacks this functional handle and would require de novo synthesis to introduce such functionality, thereby extending the probe development timeline.

Application
Selection Property
Validation Focus
Platelet ADP receptor antagonist library synthesis
4‑pyridinyl regiochemistry for condensation reactivity
Synthetic fidelity to patent examples
Kinase / nuclear receptor programs requiring polar scaffolds
Low predicted lipophilicity
Aqueous solubility and assay compatibility
Chemical probe and PROTAC development
4‑pyridinyl nitrogen for metal chelation / derivatization
Availability of functional handle for probe design
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